molecular formula C12H7F9INO B123046 4-Perfluoro-tert-butyl-phenyliodoacetamide CAS No. 148562-02-1

4-Perfluoro-tert-butyl-phenyliodoacetamide

Cat. No. B123046
M. Wt: 479.08 g/mol
InChI Key: ULGWXFMWJVUIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Perfluoro-tert-butyl-phenyliodoacetamide, commonly known as PIFA, is a versatile synthetic reagent used in organic chemistry. It is a white crystalline solid that is soluble in many organic solvents. PIFA is widely used in laboratory experiments due to its unique properties and ease of use.

Mechanism Of Action

PIFA is a powerful oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds via the formation of a hypervalent iodine intermediate, which then reacts with the alcohol substrate to form the desired product.

Biochemical And Physiological Effects

PIFA is not used in drug development, and as such, there is limited information on its biochemical and physiological effects. However, studies have shown that PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of PIFA is its ease of use and high yield. It is a versatile reagent that can be used in a variety of organic synthesis reactions. However, PIFA is also known to be sensitive to moisture and air, which can affect its reactivity. As such, it is essential to handle PIFA with care and to store it in a dry and air-tight container.

Future Directions

There are several potential future directions for PIFA research. One area of interest is the development of new synthetic routes to PIFA that are more efficient and sustainable. Another area of interest is the application of PIFA in the synthesis of new pharmaceuticals and natural products. Finally, there is also potential for PIFA to be used in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, PIFA is a versatile synthetic reagent that has found widespread use in organic synthesis. It is a powerful oxidizing agent that can selectively oxidize alcohols to aldehydes or ketones. PIFA is relatively non-toxic, making it a safe reagent to use in laboratory experiments. There are several potential future directions for PIFA research, including the development of new synthetic routes and the application of PIFA in the synthesis of new pharmaceuticals and materials.

Synthesis Methods

The synthesis of PIFA is a straightforward process that involves the reaction of iodine with 4-perfluoro-tert-butyl-aniline in the presence of acetic acid. The resulting product is then treated with acetamide to form PIFA. The yield of PIFA is typically high, and the purity can be easily checked using standard analytical techniques.

Scientific Research Applications

PIFA has found widespread use in organic synthesis due to its ability to selectively oxidize alcohols to aldehydes or ketones. It is also used in the preparation of a variety of heterocyclic compounds. PIFA has been used in the synthesis of natural products and pharmaceuticals, making it an essential reagent in drug discovery.

properties

CAS RN

148562-02-1

Product Name

4-Perfluoro-tert-butyl-phenyliodoacetamide

Molecular Formula

C12H7F9INO

Molecular Weight

479.08 g/mol

IUPAC Name

N-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]phenyl]-2-iodoacetamide

InChI

InChI=1S/C12H7F9INO/c13-10(14,15)9(11(16,17)18,12(19,20)21)6-1-3-7(4-2-6)23-8(24)5-22/h1-4H,5H2,(H,23,24)

InChI Key

ULGWXFMWJVUIKD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI

Other CAS RN

148562-02-1

synonyms

4-perfluoro-tert-butyl-phenyliodoacetamide
4-PFP

Origin of Product

United States

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